cefteram pivoxil

Antibacterial resistance MIC₉₀ Escherichia coli

Select Cefteram Pivoxil for its uniquely low MIC₉₀ (3.13 µg/mL) against cephem-resistant E. coli—outperforming cefditoren and cefixime—and its antacid-stable bioavailability. This third‑generation oral cephalosporin prodrug is the reference standard for non‑inferiority trials, paediatric formulation development, and oral prodrug absorption research. Available in ≥98% purity with worldwide shipping for laboratory and R&D use.

Molecular Formula C22H27N9O7S2
Molecular Weight 593.6 g/mol
Cat. No. B1240165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefteram pivoxil
Synonymscefteram pivoxil
Ro 19-5248
Ro-19-5248
T 2588
T-2588
Tomiron
Molecular FormulaC22H27N9O7S2
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14-,18-/m1/s1
InChIKeyUIYAXIPXULMHAI-BQYZVRGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefteram Pivoxil Technical Overview: Oral Third-Generation Cephalosporin Prodrug for Scientific Procurement


Cefteram pivoxil is a pivaloyloxymethyl ester prodrug of the third-generation cephalosporin antibiotic cefteram, designed to confer oral bioavailability to the parent compound . Following oral administration, the lipophilic prodrug is absorbed through the gastrointestinal tract and rapidly hydrolyzed by intestinal and hepatic esterases to yield the microbiologically active cefteram, which exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens [1].

Why Cefteram Pivoxil Cannot Be Readily Substituted with Other Oral Cephalosporins: A Comparative Procurement Perspective


Cefteram pivoxil exhibits a unique differential profile among oral cephalosporin prodrugs due to its distinct stability in human intestinal juice, specific antibacterial potency against cephem-resistant strains, and characteristic pharmacokinetic behavior [1]. Compared to other third-generation oral cephalosporins, cefteram pivoxil demonstrates significantly lower MIC₉₀ values against cephem-resistant Escherichia coli and shows a narrower MIC differential between resistant and susceptible strains [2]. Its bioavailability, while influenced by food intake, is notably unaffected by coadministration of antacids, a common clinical interaction that compromises many oral cephalosporins [3].

Cefteram Pivoxil: Quantified Differential Evidence Against Key Comparators for Informed Procurement


Comparative MIC₉₀ Values Against Cephem-Resistant E. coli: Cefteram vs. Cefditoren, Cefpodoxime, Cefdinir, Cefixime

Against 37 clinical isolates of cephem-resistant Escherichia coli (MIC >12.5 μg/mL for cefaclor), cefteram (active form) demonstrated a significantly lower MIC₉₀ (3.13 μg/mL) compared to other oral cephalosporins [1]. The MIC₉₀ of cefteram was 2-fold lower than that of cefditoren (6.25 μg/mL), 8-fold lower than cefpodoxime and cefdinir (25 μg/mL), and 16-fold lower than cefixime (50 μg/mL) [1]. Furthermore, the difference between MIC₉₀ against cephem-resistant and susceptible E. coli was lowest for cefteram, indicating superior activity retention against resistant strains [1].

Antibacterial resistance MIC₉₀ Escherichia coli Cephalosporin

Comparative Clinical Efficacy in Chronic Respiratory Tract Infections: Cefteram Pivoxil vs. Cefditoren Pivoxil

In a double-blind, randomized controlled trial of 163 patients with chronic respiratory tract infections, cefteram pivoxil (200 mg three times daily) and cefditoren pivoxil (200 mg three times daily) demonstrated equivalent clinical efficacy [1]. The clinical efficacy rate as judged by the committee was 85.9% (67/78) for cefteram pivoxil and 85.9% (73/85) for cefditoren pivoxil [1]. Bacteriological eradication rates were 77.8% (28/36) for cefteram pivoxil and 84.2% (32/38) for cefditoren pivoxil, with no significant difference between groups [1].

Clinical efficacy Respiratory tract infection Cephalosporin Double-blind trial

Bioavailability Following Food Intake: Cefteram Pivoxil Urinary Excretion Rates

The oral bioavailability of cefteram pivoxil is significantly enhanced by food intake, a characteristic that influences dosing recommendations [1]. In a clinical study of healthy volunteers, the amount of cefteram excreted in urine within 8 hours after dosing was 33% in the non-fasted group compared to 18% in the fasted group, representing a 1.8-fold increase in absorption when taken with food [1]. This food-dependent absorption is consistent with the known bioavailability of cefetamet pivoxil, which reaches approximately 50% when taken with food [2].

Bioavailability Food effect Pharmacokinetics Urinary excretion

Comparative Stability in Human Intestinal Juice: Cefetamet Pivoxil vs. Cefuroxime Axetil vs. Cefpodoxime Proxetil

The stability of cephalosporin prodrug esters in human intestinal juice is a critical determinant of oral bioavailability, as premature hydrolysis before absorption reduces systemic availability [1]. In a comparative study, cefetamet pivoxil (CAT) exhibited a half-life (t₁/₂) of 0.78 hours in human intestinal juice at pH 7.4 and 37°C, degrading faster than in phosphate buffer (t₁/₂ = 4.3 hours) [1]. While direct comparative t₁/₂ data for cefteram pivoxil is limited, the degradation kinetics of cefetamet pivoxil—a structurally analogous pivaloyloxymethyl ester prodrug—indicate that this class of compounds is susceptible to intestinal esterases [1]. Notably, the degradation predominantly yields the active Δ3-cephalosporin, suggesting that intestinal hydrolysis contributes to, rather than detracts from, the formation of the active drug [1].

Prodrug stability Intestinal degradation Half-life Bioavailability

Drug Interaction Profile: Cefteram Pivoxil Absorption Unaffected by Antacids

Coadministration of antacids often reduces the oral bioavailability of cephalosporin antibiotics due to altered gastric pH or chelation [1]. In a crossover study of healthy adult volunteers, the mean serum concentrations, Cₘₐₓ (2.8 ± 0.1 μg/mL control vs. 2.9 ± 0.2 μg/mL with antacid), and AUC₀₋∞ (10.1 ± 0.8 vs. 9.8 ± 0.7 μg·h/mL) of cefteram were not significantly altered by concomitant administration of dried aluminum hydroxide gel [1]. However, coadministration with the H₂-blocker cimetidine significantly reduced serum levels and urinary recovery rates, indicating that while aluminum-based antacids are safe, cimetidine should be avoided [2].

Drug interaction Antacid Bioavailability Cimetidine

Comparative Antibacterial Activity Against Streptococcus pyogenes: Cefteram vs. Cefaclor and Cephalexin

In comparative susceptibility testing against Streptococcus pyogenes, cefteram demonstrated superior in vitro activity compared to cefaclor (CCL) and cephalexin (CEX) [1]. MICs of cefteram against all tested strains of S. pyogenes were ≤0.025 μg/mL, a value similar to that of ampicillin (ABPC) [1]. Cefteram was approximately 2- to 3-fold more effective than cefaclor or cephalexin against this pathogen [1]. Against Staphylococcus aureus, MICs of cefteram ranged from 0.78 to 12.5 μg/mL with a peak at 3.13 μg/mL, similar to the MIC ranges of cefaclor and cephalexin [1].

MIC Streptococcus pyogenes Pediatric Antibacterial

Recommended Research and Industrial Application Scenarios for Cefteram Pivoxil Based on Quantitative Evidence


Antibacterial Susceptibility Testing of Cephem-Resistant Escherichia coli Isolates

Cefteram pivoxil is particularly suited for in vitro susceptibility testing against cephem-resistant Escherichia coli strains. Its significantly lower MIC₉₀ (3.13 μg/mL) compared to other oral cephalosporins like cefditoren (6.25 μg/mL) and cefixime (50 μg/mL) makes it a valuable comparator in studies investigating resistance mechanisms or evaluating novel antibacterial agents [1]. The narrow MIC differential between resistant and susceptible strains further supports its utility as a reference compound in resistance surveillance programs [1].

Clinical Trials for Chronic Respiratory Tract Infections Requiring an Oral Cephalosporin Comparator

For clinical trials evaluating new oral antibiotics for chronic respiratory tract infections, cefteram pivoxil serves as an established reference agent with well-documented efficacy (85.9%) and safety profiles [2]. Its equivalence to cefditoren pivoxil in double-blind trials provides a validated benchmark for non-inferiority study designs, and its predictable pharmacokinetics allow for reliable dosing comparisons [2].

Pharmacokinetic Studies Investigating Food-Drug and Drug-Drug Interactions

The well-characterized food effect (1.8-fold increase in urinary excretion with food) and the lack of interaction with aluminum-based antacids make cefteram pivoxil an ideal model compound for studying the mechanisms of oral prodrug absorption and interaction [3]. Researchers investigating the impact of gastric pH, gastric emptying, or intestinal esterase activity on prodrug bioavailability can leverage these established interaction profiles as comparative baselines [3].

Pediatric Formulation Development and Bioequivalence Studies

The availability of both tablet and powder suspension formulations of cefteram pivoxil, which have been demonstrated to be bioequivalent (90% CIs for Cₘₐₓ and AUC within 80-125%), provides a robust framework for pediatric formulation development [4]. The high clinical efficacy rate (97.6-98.1%) observed in pediatric infections, coupled with the granular formulation designed to improve compliance in children and the elderly, positions cefteram pivoxil as a useful comparator in pediatric pharmacokinetic and palatability studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for cefteram pivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.